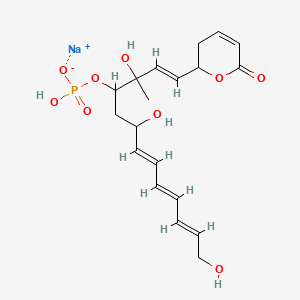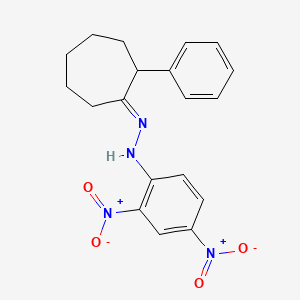
Fostriecin sodium salt from Streptomyces pulveraceus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fostriecin sodium salt is a natural product derived from the soil bacterium Streptomyces pulveraceus. It is a type I polyketide synthase (PKS) derived compound, characterized by a phosphate ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain . Fostriecin sodium salt is known for its potent inhibitory effects on protein serine/threonine phosphatases and DNA topoisomerase II .
Métodos De Preparación
Fostriecin sodium salt is produced through fermentation of Streptomyces pulveraceus. The compound is isolated from the fermentation broth and purified to achieve a high level of purity (≥98% HPLC) . The solubility of fostriecin sodium salt in sterile water is 100 mM, and it can also be dissolved in ethanol and methanol .
Análisis De Reacciones Químicas
Fostriecin sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in fostriecin sodium salt.
Substitution: The phosphate ester group in fostriecin sodium salt can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Fostriecin sodium salt has a wide range of scientific research applications, including:
Mecanismo De Acción
Fostriecin sodium salt exerts its effects by inhibiting protein serine/threonine phosphatases, specifically PP2A and PP4, with IC50 values of 1.5 nM and 3.0 nM, respectively . It also inhibits DNA topoisomerase II, which plays a crucial role in DNA replication and repair . The inhibition of these enzymes leads to the disruption of cell cycle progression and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Fostriecin sodium salt belongs to a class of natural products that include structurally related compounds such as cytostatin and phoslactomycin . These compounds share similar structural features, such as the presence of a phosphate ester and a conjugated diene or triene chain. fostriecin sodium salt is unique in its potent and selective inhibition of protein phosphatases and DNA topoisomerase II, making it a valuable tool in scientific research .
Similar Compounds
- Cytostatin
- Phoslactomycin
Fostriecin sodium salt stands out due to its high potency and selectivity, which contribute to its effectiveness in various research applications .
Propiedades
Fórmula molecular |
C19H26NaO9P |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
sodium;[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2+,6-4+,8-5+,12-11+; |
Clave InChI |
XBUIKNRVGYFSHL-BVOMIPGGSA-M |
SMILES isomérico |
CC(/C=C/C1CC=CC(=O)O1)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+] |
SMILES canónico |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B13809100.png)






![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)


![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)



